molecular formula C8H4Br2 B12847906 2,4-Dibromo-1-ethynylbenzene

2,4-Dibromo-1-ethynylbenzene

Cat. No.: B12847906
M. Wt: 259.92 g/mol
InChI Key: ASPPVMKAGABRKI-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethynylbenzene is an organic compound with the molecular formula C8H4Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of ethynylbenzene. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used to introduce nitro groups.

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) can be used to replace the ethynyl group with other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) can oxidize the ethynyl group to a carboxylic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) can reduce the bromine atoms to hydrogen.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2,4-dibromo-1-nitrobenzene .

Scientific Research Applications

2,4-Dibromo-1-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-ethynylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-ethynylbenzene is unique due to the presence of both bromine atoms and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4Br2

Molecular Weight

259.92 g/mol

IUPAC Name

2,4-dibromo-1-ethynylbenzene

InChI

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

ASPPVMKAGABRKI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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